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Introduction
NBI-6024 is an altered peptide ligand (APL) of the immunodominant 9-23 amino acid region of

the human insulin B-chain.[1][2][3] Specifically, it contains two alanine substitutions for amino

acids considered critical for T-cell receptor (TCR) interaction: tyrosine at position 16 and

cysteine at position 19 (16Y→A, 19C→A).[1][4]

Developed initially as a therapeutic agent for Type 1 Diabetes, NBI-6024 was designed to

modulate the autoimmune response by interacting with pathogenic T-cells that target native

insulin peptides.[4] The primary hypothesis was that NBI-6024 could shift the immune response

from a destructive, pro-inflammatory T-helper 1 (Th1) phenotype to a protective or regulatory T-

helper 2 (Th2) phenotype.[1][2]

While Phase II clinical trials ultimately showed that NBI-6024 did not preserve pancreatic β-cell

function in patients with recent-onset Type 1 Diabetes, its specific immunomodulatory

properties make it a valuable tool for researchers studying T-cell activation, anergy, and

immune polarization.[4][5] These notes provide detailed protocols and data for utilizing NBI-
6024 as a research agent.

Mechanism of Action: Th1 to Th2 Immune Deviation
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In the context of Type 1 Diabetes, autoreactive Th1 cells recognize the native insulin B (9-23)

peptide presented by antigen-presenting cells (APCs). This recognition leads to the secretion of

pro-inflammatory cytokines like interferon-gamma (IFN-γ), culminating in the destruction of

insulin-producing β-cells.

NBI-6024 was designed to sub-optimally engage the TCR of these pathogenic T-cells. This

altered signaling was shown in preclinical studies to inhibit the proliferation of pathogenic Th1

clones.[1] Instead of inducing a classic Th1 response, NBI-6024 promotes the differentiation of

T-cells into a Th2 phenotype, characterized by the production of regulatory cytokines such as

Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1][2] This process, known as

immune deviation, was theorized to suppress the endogenous autoimmune response.
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Caption: Proposed mechanism of NBI-6024 in T-cell immune deviation.

Applications in T-Cell Research
Studying Altered Peptide Ligand (APL) Engagement: NBI-6024 can be used as a model APL

to investigate how specific amino acid substitutions affect TCR binding, signal transduction,

and downstream T-cell fate (activation vs. anergy vs. differentiation).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://diabetesjournals.org/diabetes/article-abstract/51/7/2126/34518
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://diabetesjournals.org/diabetes/article-abstract/51/7/2126/34518
https://pubmed.ncbi.nlm.nih.gov/16398702/
https://www.benchchem.com/product/b10860019?utm_src=pdf-body-img
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Investigating Th1/Th2 Polarization: The compound is an effective stimulus for inducing a

Th2-skewed cytokine response from peripheral blood mononuclear cells (PBMCs) or isolated

T-cells, particularly from subjects with autoimmune predispositions.[2] It can be used in

parallel with the native insulin B(9-23) peptide to study the signaling pathways that drive Th1

versus Th2 differentiation.

Preclinical Models of Autoimmunity: In the non-obese diabetic (NOD) mouse model, NBI-
6024 can be used to validate mechanisms of immune regulation and to test combination

therapies aimed at suppressing autoimmunity.[1][3]

Experimental Protocols
Protocol 1: Murine T-Cell Proliferation Inhibition Assay
This protocol is designed to assess the ability of NBI-6024 to inhibit the proliferation of

pathogenic, insulin-reactive T-cells isolated from NOD mice.

A. Materials:

Spleens from pre-diabetic female NOD mice (8-10 weeks old)

NBI-6024 Peptide (lyophilized)

Insulin B (9-23) Peptide (native, positive control)

Complete RPMI-1640 medium (cRPMI): RPMI-1640, 10% FBS, 2 mM L-glutamine, 100

U/mL penicillin/streptomycin, 50 µM 2-mercaptoethanol

Antigen-Presenting Cells (APCs): Irradiated (3,000 rads) splenocytes from NOD mice

CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Kit

96-well round-bottom plates

Flow cytometer

B. Method:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16398702/
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://diabetesjournals.org/diabetes/article-abstract/51/7/2126/34518
https://pubmed.ncbi.nlm.nih.gov/12086942/
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/product/b10860019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare T-Cells: Isolate splenocytes from NOD mice. Enrich for CD4+ or CD8+ T-cells using

a negative selection kit.

CFSE Labeling: Resuspend enriched T-cells at 1x10⁷ cells/mL in pre-warmed PBS. Add

CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light.

Quench the reaction by adding 5 volumes of ice-cold cRPMI. Wash cells twice with cRPMI.

Set Up Co-Culture:

Plate 2x10⁵ irradiated APCs into each well of a 96-well plate.

Add peptides to the designated wells. Suggested concentrations:

Native Insulin B(9-23): 10 µg/mL (Stimulation Control)

NBI-6024: Titration from 0.1 to 100 µg/mL

No Peptide (Negative Control)

For inhibition assays, add the native peptide (10 µg/mL) along with the titration of NBI-
6024.

Add T-Cells: Add 2x10⁵ CFSE-labeled T-cells to each well.

Incubation: Culture plates for 72-96 hours at 37°C, 5% CO₂.

Analysis: Harvest cells and stain with fluorescently-conjugated antibodies (e.g., Anti-CD4,

Anti-CD8). Analyze by flow cytometry. Proliferation is measured by the serial dilution of

CFSE fluorescence in daughter cells.

Protocol 2: Human Cytokine Release Assay (ELISPOT)
This protocol is adapted from the methods used in the Phase I clinical trial to measure the

frequency of cytokine-secreting cells in human PBMCs.[2]

A. Materials:

Human IFN-γ and IL-5 ELISPOT kits (containing capture and detection antibodies)
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PVDF-membrane 96-well plates

Human PBMCs, freshly isolated or properly cryopreserved

NBI-6024 Peptide (1 mg/mL stock in DMSO, then diluted in media)

Insulin B (9-23) Peptide (control)

PHA or anti-CD3/CD28 (positive control)

Cell culture medium (negative control)

Automated ELISPOT reader

B. Workflow:
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1. Coat Plate
Coat PVDF plate with anti-IFN-γ

or anti-IL-5 capture antibody.
Incubate overnight at 4°C.

2. Block Plate
Wash plate and block with
serum-containing medium

for 2 hours at RT.

3. Add Cells & Stimuli
Add 2-3x10^5 PBMCs/well.

Add NBI-6024, native peptide,
PHA (positive), or medium (negative).

4. Incubate
Incubate 18-24 hrs at 37°C, 5% CO₂.

Cytokines are captured locally.

5. Detect Cytokine
Lyse cells, wash plate.

Add biotinylated detection Ab.

6. Add Enzyme Conjugate
Wash plate. Add Streptavidin-ALP/HRP.

7. Develop Spots
Wash plate. Add substrate (BCIP/NBT).

Incubate until spots appear.

8. Analyze
Stop reaction by washing with water.

Dry plate and count spots
with an ELISPOT reader.

Click to download full resolution via product page

Caption: Standard experimental workflow for an ELISPOT assay.
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C. Method:

Plate Preparation: Coat ELISPOT plates with capture antibody (anti-IFN-γ or anti-IL-5)

according to the manufacturer's instructions. Incubate overnight at 4°C.

Blocking: The next day, wash plates 3 times with sterile PBS. Block plates by adding 200 µL

of cRPMI and incubate for at least 2 hours at room temperature.

Cell Plating: Discard blocking medium. Add 2-3x10⁵ PBMCs in 100 µL of cRPMI to each well.

Stimulation: Add 100 µL of 2x concentrated peptide or control stimulus to the appropriate

wells. Final concentrations:

NBI-6024: 10 µg/mL

Native Insulin B(9-23): 10 µg/mL

Positive Control (e.g., PHA at 5 µg/mL)

Negative Control (Medium only)

Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

Detection: Wash away cells. Follow the ELISPOT kit manufacturer's protocol for adding the

biotinylated detection antibody, followed by the enzyme conjugate (e.g., Streptavidin-Alkaline

Phosphatase), and finally the substrate solution to develop the spots.

Analysis: Stop the colorimetric reaction by washing with distilled water. Allow the plate to dry

completely. Count the spots using an automated ELISPOT reader. Each spot represents a

single cytokine-secreting cell.

Summary of Quantitative Data
Despite promising preclinical and Phase I immunological data, a large, randomized Phase II

clinical trial found NBI-6024 to be ineffective at preserving β-cell function.[4][5] C-peptide, a

byproduct of insulin production, is a key biomarker for β-cell function.[6] The tables below

summarize the primary and secondary endpoints from this trial at the 24-month time point.
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Table 1: Primary Endpoint - Stimulated Peak C-Peptide Levels at 24 Months[5]

Treatment Group Dose
Mean Peak C-Peptide
(pmol/mL)

Placebo - 0.54

NBI-6024 0.1 mg 0.59

NBI-6024 0.5 mg 0.57

NBI-6024 1.0 mg 0.48

No statistically significant

difference was observed

between any NBI-6024 group

and placebo.

Table 2: Secondary Metabolic Endpoints at 24 Months[4]

Treatment Group Dose
Mean Daily Insulin
Dose (IU)

Mean A1C (%)

Placebo - 47.3 ± 17.6 8.0 ± 2.1

NBI-6024 0.1 mg 47.8 ± 20.4 8.1 ± 2.1

NBI-6024 0.5 mg 57.2 ± 36.5 8.8 ± 3.0

NBI-6024 1.0 mg 51.6 ± 21.8 8.6 ± 2.6

Data presented as

mean ± standard

deviation. No

significant differences

were found compared

to placebo.

Table 3: Immunological Response from Phase I Trial[2]
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Response Type Observation

Th1 Response (IFN-γ)

Th1 responses to the native insulin peptide were

common in placebo-treated patients but rare in

healthy controls. Administration of NBI-6024

significantly and dose-dependently reduced the

percentage of patients exhibiting this Th1

response.

Th2 Response (IL-5)

Administration of NBI-6024 led to significant

increases in the magnitude of IL-5 responses

compared to the placebo group, indicating a

shift toward a Th2 phenotype.

Conclusion
NBI-6024 is a well-characterized altered peptide ligand that serves as an excellent research

tool for studying T-cell activation pathways. Preclinical and early clinical data support its

function as an agent capable of inducing a Th1-to-Th2 immune shift.[1][2] However, the

definitive Phase II trial results underscore the significant challenge of translating such

immunological effects into clinical benefit for Type 1 Diabetes.[4][5] Researchers using NBI-
6024 should be aware of both its utility in modulating T-cell responses in vitro and its ultimate

lack of clinical efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12086942/
https://www.scienceopen.com/document_file/cbcac747-6bb2-47d7-8118-f11305063fc6/PubMedCentral/cbcac747-6bb2-47d7-8118-f11305063fc6.pdf
https://pubmed.ncbi.nlm.nih.gov/19690081/
https://pubmed.ncbi.nlm.nih.gov/19690081/
https://pubmed.ncbi.nlm.nih.gov/38349844/
https://pubmed.ncbi.nlm.nih.gov/38349844/
https://www.benchchem.com/product/b10860019#nbi-6024-for-studying-t-cell-activation-pathways
https://www.benchchem.com/product/b10860019#nbi-6024-for-studying-t-cell-activation-pathways
https://www.benchchem.com/product/b10860019#nbi-6024-for-studying-t-cell-activation-pathways
https://www.benchchem.com/product/b10860019#nbi-6024-for-studying-t-cell-activation-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10860019?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

